1-(4-((2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthetic Methodologies and Applications
Enantiospecific Synthesis : A study details the enantioselective synthesis of azabicyclo[2.2.1]heptane derivatives starting from trans-4-hydroxy-L-proline, leading to the creation of key intermediates crucial for further chemical transformations. This methodology is fundamental in the synthesis of complex molecules with potential pharmacological applications Houghton et al., 1993.
Asymmetric Construction : A study reported an efficient asymmetric 1,3-dipolar cycloaddition, catalyzed by a chiral N,O-ligand/Cu(I) system, to create spirocyclic pyrrolidine-thia(oxa)zolidinediones. This process highlights the importance of such compounds in creating structurally novel entities with potential for high stereochemical control and selectivity in synthesis, which could be relevant for the development of new drugs Yang et al., 2015.
Antimicrobial and Surface Activity : Research into 1,2,4-triazole derivatives, which share some synthetic parallels with the target compound, shows that these molecules have significant antimicrobial activity and can be used as surface-active agents. This suggests that compounds with similar structural features might also find applications in these areas El-Sayed, 2006.
Aromatic Amines Synthesis : The creation of novel Schiff base derivatives through the condensation of amoxicillin drug, indicating the versatility of bicyclic structures in synthesizing compounds with potential antibacterial activity. This exemplifies how the chemistry of bicyclic compounds can be applied in creating new therapeutic agents Al-Masoudi et al., 2015.
Properties
IUPAC Name |
1-[4-[(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl]phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S2/c18-14-5-6-15(19)17(14)10-1-3-12(4-2-10)25(22,23)16-8-13-7-11(16)9-24(13,20)21/h1-4,11,13H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWFDHFQQFJHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC4CC3CS4(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.